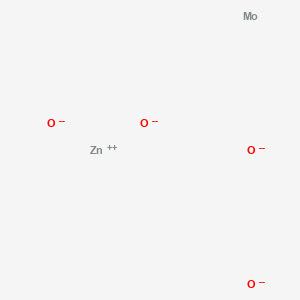

Molybdenum zinc oxide

Overview

Description

Molybdenum Zinc Oxide is a white or light yellow solid substance . It exhibits semiconductor characteristics at high temperatures . It is used as a corrosion inhibitor in paints, adhesives, primer on metal surfaces, such as steel and aluminum . It may be applied by brush or spray, and is suitable as an after-blast or after-pickling, primer for plating, as an undercoat for alkyd enamels . Also, it is used for dielectric and insulation applications .

Synthesis Analysis

A 2D ZnO-MoS2 heterostructure was synthesized under hydrothermal conditions by stabilizing intermediate Zn-hydroxide states on a functionalized MoS2 surface . Detailed characterization showed the formation of multilayer heterostructure with MoS2 flakes intercalated between large size ZnO plates . Another method to synthesize these nanostructures (ZMO) is presented as a facile, rapid and low-cost process .Molecular Structure Analysis

Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .Chemical Reactions Analysis

Zinc-Molybdenum oxides (ZMO) act as photocatalysts by degrading Eriochrome Black- T (EBT) taken as a model pollutant under UV light . The role of calcination temperature and pulverization on the photocatalytic action has also been established .Physical and Chemical Properties Analysis

This compound has high thermal stability and chemical stability . Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . Great chemical and physical characteristics of molybdenum oxides make them versatile and highly tunable for incorporations in optical, electronic, catalytic, bio and energy systems .Scientific Research Applications

Photocatalytic Applications

Molybdenum zinc oxide composites, particularly molybdenum disulphide/zinc oxide (MoS2/ZnO) heterojunctions, are noted for their photocatalytic effectiveness in degrading organic pollutants. They exhibit enhanced photocatalytic activity, attributed to the large surface area and exposure of more sulfur elements, which promote the separation of photo-generated electrons and holes. These properties facilitate the degradation of pollutants like Rhodamine B, positioning MoS2-ZnO as an environmentally friendly photocatalyst (Liu et al., 2019).

Nanocomposite Properties

Molybdenum disulfide doped zinc oxide nanocomposites synthesized via microwave-assisted methods have demonstrated high stability, good repeatability, and high sensitivity. These nanocomposites possess distinctive physio-chemical properties like a large surface-to-volume ratio, tunable band gap, and high carrier mobility. They are promising for applications in energy storage, owing to their cyclic performance as an anode material and electric double layer capacitance behavior (S. Krithika & J. Balavijayalakshmi, 2019).

Structural and Electrical Properties

Studies on zinc oxide thin films doped with molybdenum (ZnO:Mo) reveal that these materials crystallize in a hexagonal structure with notable electrical properties. These films, prepared by spray pyrolysis technique, show a correlation between Mo-doping and the electrical conductivity, suggesting their potential use in electronic applications (Boukhachem et al., 2012).

Optoelectronic Applications

In the realm of optoelectronics, MoS2/ZnO nanocomposites have shown significant potential. They offer high photoresponsivity and enhanced charge transfer capabilities. This makes them suitable for photodetector applications, where they can outperform traditional materials in terms of sensitivity and response time (Ghazanfar Nazir et al., 2017).

Energy Storage and Catalysis

Molybdenum-doped zinc oxide materials have been explored for their electrochemical properties, especially in energy storage applications. These materials demonstrate high capacitance and robust cycle stability, making them suitable for next-generation energy storage devices like supercapacitors (Awais Ali et al., 2019).

Gas Sensing Capabilities

The MoS2/ZnO nanocomposite film has been reported as a highly sensitive ammonia gas sensor. This sensor exhibits ultra-high sensitivity, excellent stability, outstanding selectivity, and fast response/recovery characteristics at room temperature, making it a promising candidate for high-performance ammonia sensing applications (Dongzhi Zhang et al., 2017).

Mechanism of Action

Target of Action

Molybdenum zinc oxide, also known as zinc;molybdenum;oxygen(2-), is a compound that interacts with various targets. Molybdenum, one of the key elements in this compound, is a cofactor for enzymes like xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic processes in mammals .

Mode of Action

The interaction of this compound with its targets is complex. Molybdenum in the compound can shuttle between different oxidation states, thereby catalyzing two-electron reduction-oxidation (redox) reactions . This ability to change oxidation states allows this compound to interact with its targets and bring about changes in their function .

Biochemical Pathways

This compound affects several biochemical pathways. Molybdenum, as a cofactor, is involved in the functioning of various metabolic enzymes . These enzymes are part of biochemical pathways related to nitrogen fixation, nitrate assimilation, and the metabolism of purines and pyrimidines .

Pharmacokinetics

It is known that molybdenum is soluble in nitric acid, concentrated sulfuric acid, and aqua regia . This solubility could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound has been found to have a strong localized surface plasmon resonance (LSPR) absorption in the near-infrared region, which enables it to play a major role in photothermal therapy for the ablation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of oxygen defects can lead to a reduction in the oxidation state of molybdenum, changing the optical appearance of this compound due to generated gap states . This change can affect the compound’s interaction with its targets and its overall efficacy .

Safety and Hazards

When handling Molybdenum Zinc Oxide, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Rechargeable zinc-metal batteries have attracted widespread attention recently as a potential substitute for lithium-ion batteries due to their low cost, large volumetric capacity and the capability to use a safe aqueous electrolyte . Zinc oxide (ZnO) has been considered as one of the potential materials in solar cell applications, owing to its relatively high conductivity, electron mobility, stability against photo-corrosion and availability at low-cost .

Properties

IUPAC Name |

zinc;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Zn/q;4*-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVBJSJDXQDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Zn+2].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Zn-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893960 | |

| Record name | Zinc molybdate(VI) (ZnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13767-32-3, 61583-60-6 | |

| Record name | Zinc molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061583606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum zinc oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc molybdate(VI) (ZnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)